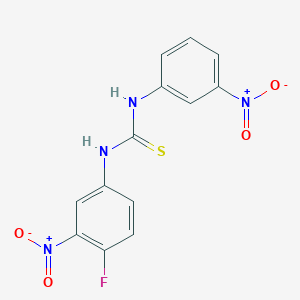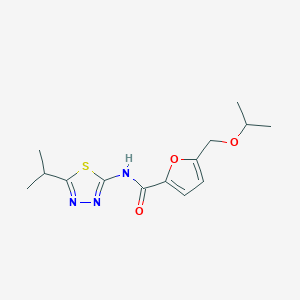![molecular formula C13H15ClN4S B4568989 1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4568989.png)
1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Übersicht
Beschreibung
1-Benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The compound features a benzyl group, a chlorinated pyrazole ring, and a thiourea moiety, making it a unique structure with potential for various chemical and biological interactions.
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1-methyl-1H-pyrazole, which is then reacted with benzyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. A base such as triethylamine is often used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea can be compared with other thiourea derivatives:
1-Benzyl-3-[(4-chloro-1H-pyrazol-5-yl)methyl]thiourea: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
1-Benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]thiourea: The position of the substituent on the pyrazole ring is different, leading to variations in its chemical properties and biological effects.
Eigenschaften
IUPAC Name |
1-benzyl-3-[(4-chloro-2-methylpyrazol-3-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-18-12(11(14)8-17-18)9-16-13(19)15-7-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVWHJRCPBZDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CNC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4568928.png)

![6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B4568933.png)

![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4568945.png)
![5-cyclopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4568951.png)
![5-bromo-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4568956.png)
![4-[3-[(3-bromophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4568958.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4568963.png)
![4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4568967.png)



